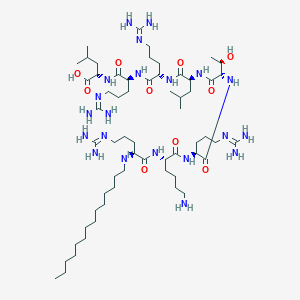

N-myristoyl-RKRTLRRL

Description

The exact mass of the compound N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H119N21O10/c1-7-8-9-10-11-12-13-14-15-16-17-20-31-70-41(26-21-32-71-57(62)63)49(83)75-42(25-18-19-30-61)50(84)77-45(29-24-35-74-60(68)69)53(87)81-48(40(6)82)55(89)79-46(36-38(2)3)54(88)78-43(27-22-33-72-58(64)65)51(85)76-44(28-23-34-73-59(66)67)52(86)80-47(56(90)91)37-39(4)5/h38-48,70,82H,7-37,61H2,1-6H3,(H,75,83)(H,76,85)(H,77,84)(H,78,88)(H,79,89)(H,80,86)(H,81,87)(H,90,91)(H4,62,63,71)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)/t40-,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGGOUCMVQMNGK-SCNIHQMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCN[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H119N21O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1294.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136082-43-4 | |

| Record name | N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136082434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-myristoyl-RKRTLRRL

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyl-RKRTLRRL is a synthetically modified octapeptide that serves as a potent and cell-permeable inhibitor of Protein Kinase C (PKC). Its design is based on a substrate analog, which, through the addition of a myristoyl group, gains the ability to effectively antagonize PKC activity. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PKC, summarizing key quantitative data, and providing illustrative diagrams and experimental protocols to facilitate further research and drug development efforts.

Core Mechanism of Action

The inhibitory action of this compound is a result of a dual-component mechanism that leverages both its peptide sequence and its lipid modification. The peptide component, RKRTLRRL, is a substrate analog of PKC, allowing it to competitively bind to the active site of the enzyme. However, in its unmodified form, this peptide exhibits no inhibitory activity.[1]

The crucial element for its inhibitory function is the N-terminal myristoylation. This 14-carbon saturated fatty acid modification confers several key properties:

-

Membrane Targeting: The myristoyl group facilitates the peptide's association with the plasma membrane, where PKC is often localized and activated.

-

Enhanced Enzyme Interaction: The lipid moiety is believed to interact with a hydrophobic pocket on the PKC enzyme, increasing the affinity and stability of the inhibitor-enzyme complex.[2] This interaction is critical for its potent inhibitory effect.

-

Cell Permeability: The lipophilic nature of the myristoyl group enhances the peptide's ability to cross the cell membrane, making it an effective tool for in vivo studies.

The binding of this compound to the substrate-binding site of PKC prevents the enzyme from phosphorylating its natural substrates, thereby blocking downstream signaling events.[1] The inhibition has been demonstrated against both the holoenzyme (Ca2+- and phosphatidylserine-dependent) and the constitutively active catalytic fragment of PKC.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay Condition | Substrate | IC50 (µM) | Reference |

| Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylation | Histone | 5 | --INVALID-LINK-- |

| Ca2+- and PS-activated PKC | Histone IIIS | 75 | --INVALID-LINK-- |

| Histone phosphorylation (context unspecified) | Histone | 80 | --INVALID-LINK-- |

| PKC catalytic fragment | Histone IIIS | 200 | --INVALID-LINK-- |

Signaling Pathway and Inhibition Model

The following diagrams illustrate the canonical PKC signaling pathway and the proposed mechanism of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the inhibitory activity of this compound against PKC. These should be optimized for specific experimental conditions.

In Vitro PKC Inhibition Assay (Radiometric)

This assay measures the incorporation of 32P from [γ-32P]ATP into a substrate peptide or protein.

Materials:

-

Purified recombinant PKC

-

This compound

-

PKC substrate (e.g., Histone H1 or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

[γ-32P]ATP

-

ATP solution

-

Stopping solution (e.g., 75 mM H3PO4)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, PKC substrate, and purified PKC enzyme.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate for 10-20 minutes at 30°C.

-

Stop the reaction by adding the stopping solution.

-

Spot an aliquot of each reaction onto P81 phosphocellulose paper.

-

Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Histone H3 Phosphorylation Assay in Cells

This assay determines the effect of this compound on PKC-mediated phosphorylation of an endogenous substrate in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 30 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with the primary antibody against phospho-Histone H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the effect of the inhibitor on histone phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of Protein Kinase C in various cellular processes. Its mechanism as a competitive inhibitor, enhanced by the crucial N-myristoyl modification, provides a potent and specific means to modulate PKC activity. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to utilize this peptide in their studies or as a lead for developing novel therapeutics targeting PKC-driven pathologies.

References

- 1. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of myristylated peptides with the catalytic domain of protein kinase C revealed by their sequence palindromy and the identification of a myristyl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of N-Myristoylation in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical lipid modification that plays a pivotal role in a vast array of cellular signal transduction pathways. This irreversible modification, catalyzed by N-myristoyltransferases (NMTs), governs protein localization, conformation, and interaction with other proteins and membranes, thereby regulating key cellular processes.[1][2][3][4] Dysregulation of N-myristoylation is implicated in numerous diseases, including cancer, and infections, making the enzymes responsible for this modification attractive therapeutic targets.[5][6][7][8][9] This technical guide provides an in-depth exploration of the role of N-myristoylation in signal transduction, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Mechanism and Functional Consequences of N-Myristoylation

N-myristoylation occurs co-translationally on nascent polypeptide chains following the removal of the initiator methionine, or post-translationally after caspase cleavage during apoptosis, exposing an N-terminal glycine residue.[3][10][11] The reaction is catalyzed by N-myristoyltransferase (NMT), which transfers the myristoyl group from myristoyl-CoA to the glycine residue.[12][13] Humans have two NMT isoforms, NMT1 and NMT2, which share significant sequence identity but exhibit distinct substrate specificities and play partially overlapping roles.[1][10][14]

The primary functions of N-myristoylation in signal transduction include:

-

Membrane Targeting and Anchoring: The hydrophobic myristoyl group facilitates the weak and reversible association of proteins with cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria.[1][3][8][12] This localization is crucial for bringing signaling proteins into proximity with their activators, substrates, and downstream effectors.

-

Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, a phenomenon known as a "myristoyl switch".[3][11] This switch mechanism can modulate interactions with other proteins.

-

Protein Stability and Conformation: N-myristoylation can influence the conformation and stability of proteins. For instance, myristoylation has a positive effect on the kinase activity of c-Src and regulates its ubiquitination and degradation.[1][15]

Key Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is integral to the function of numerous proteins involved in critical signaling pathways.

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play central roles in cell proliferation, survival, and migration. N-myristoylation is essential for their localization to the plasma membrane and for their oncogenic potential.[1][10] Loss of myristoylation inhibits the association of Src kinase with the cellular membrane and abolishes its tumorigenic activity.[1]

G Protein Alpha Subunits

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial mediators of G protein-coupled receptor (GPCR) signaling. The N-terminal myristoylation of Gαi subunits is essential for their membrane localization and interaction with GPCRs and effector proteins.[16][17][18] This modification, often in conjunction with palmitoylation, ensures the proper functioning of the GPCR signaling cascade.[3][18] The introduction of a myristoylation site into G proteins that are normally only palmitoylated can enhance their membrane association and potentiate GPCR signaling.[19]

Quantitative Data on N-Myristoylation

The impact of N-myristoylation on protein function is often quantifiable. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of N-Myristoylation on Src Kinase

| Parameter | Myristoylated c-Src | Non-myristoylated (G2A) c-Src | Reference |

| Cellular Localization | Predominantly membrane-associated | Largely cytosolic | [1] |

| Kinase Activity | Higher | Reduced | [15] |

| Protein Stability | Lower (subject to ubiquitination and degradation) | Enhanced | [15] |

| Tumorigenic Potential | High | Abolished | [1] |

Table 2: N-Myristoyltransferases (NMTs) as Drug Targets

| NMT Isoform | Role in Cancer | Effect of Inhibition | Reference |

| NMT1 | Overexpressed in colon and brain tumors. Critical for tumor cell proliferation. | Inhibits cell cycle progression, proliferation, and malignant growth. Induces apoptosis. | [1][10] |

| NMT2 | Low expression associated with poor outcomes in AML. Depletion induces apoptosis. | Shifts BCL family protein expression towards apoptosis. | [10][20] |

Experimental Protocols for Studying N-Myristoylation

A variety of experimental techniques are employed to investigate protein N-myristoylation.

Identification of N-Myristoylated Proteins

Metabolic Labeling with Myristic Acid Analogs: This is a common method to identify myristoylated proteins.

-

Cell Culture and Labeling: Culture cells in the presence of a radiolabeled ([³H]) or chemically tagged (e.g., azide- or alkyne-modified) myristic acid analog.[21][22]

-

Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

-

Detection:

-

For radiolabeled analogs, use autoradiography or phosphorimaging after SDS-PAGE.

-

For chemically tagged analogs, use "click" chemistry to attach a reporter molecule (e.g., biotin for affinity purification and mass spectrometry, or a fluorophore for imaging).[21]

-

-

Mass Spectrometry: For definitive identification, purified proteins or peptides can be analyzed by mass spectrometry to confirm the presence of the myristoyl group.[13]

In Vitro N-Myristoyltransferase (NMT) Activity Assay

Fluorescence-Based Assay: This continuous assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction.[23][24]

-

Reaction Mixture Preparation: In a microplate well, combine a buffer solution, a peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein), myristoyl-CoA, and the fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[24]

-

Initiate Reaction: Add purified recombinant NMT enzyme to the mixture to start the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of ~380-390 nm and an emission wavelength of ~470 nm.[24] The reaction between the thiol group of the released CoA and CPM results in a fluorescent adduct.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. This assay can be used for kinetic studies and for high-throughput screening of NMT inhibitors.[24]

Conclusion and Future Directions

N-myristoylation is a fundamental post-translational modification that is indispensable for the proper functioning of a multitude of signal transduction pathways. Its role in targeting proteins to membranes and modulating protein-protein interactions places it at the heart of cellular regulation. The strong association of aberrant N-myristoylation with diseases like cancer and parasitic infections has solidified NMTs as promising therapeutic targets.[5][6][7][8] Future research will likely focus on the development of isoform-specific NMT inhibitors to enhance therapeutic efficacy and minimize off-target effects, as well as further unraveling the complex interplay between N-myristoylation and other post-translational modifications in regulating cellular signaling networks. The continued application of advanced proteomic and chemical biology tools will undoubtedly provide deeper insights into the "myristoylome" and its dynamic regulation in health and disease.

References

- 1. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]

- 7. N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis | Parasitology | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 14. N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]

- 18. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

N-myristoyl-RKRTLRRL: A Technical Guide to its Discovery, Significance, and Application as a Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic peptide N-myristoyl-RKRTLRRL, a potent inhibitor of Protein Kinase C (PKC). The discovery that the addition of a myristoyl group to the RKRTLRRL peptide sequence transforms it from a non-inhibitory substrate analog into a powerful antagonist marked a significant advancement in the design of specific enzyme inhibitors. This document details the biochemical properties, mechanism of action, and significance of this compound in cellular signaling research. It includes a compilation of available quantitative data, illustrative experimental protocols for its synthesis and use in inhibition assays, and visual representations of its role in key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Discovery and Significance

The octapeptide this compound was identified as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis. The key discovery was that the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (RKRTLRRL) dramatically altered its biological activity. While the unmodified RKRTLRRL peptide acts as a substrate for PKC with no inhibitory properties, the N-myristoylated form becomes a potent inhibitor.[1] This transformation highlighted a novel strategy for developing highly effective enzyme inhibitors by leveraging lipidation to enhance binding affinity and alter the interaction with the target enzyme.

The significance of this compound lies in its mechanism of action. It functions by binding to the catalytic domain of PKC, effectively competing with protein substrates.[1] This property makes it a valuable tool for dissecting the roles of PKC in various signaling cascades. Furthermore, the myristoyl group enhances the cell permeability of the peptide, allowing for its use in studies with intact cells.[2] The development of myristoylated peptide inhibitors like this compound has paved the way for more targeted approaches to modulating PKC activity in both research and therapeutic contexts.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50). The available data demonstrates its effectiveness as a PKC inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 75 µM | Ca2+- and PS-activated PKC | [4] |

| IC50 | 200 µM | Catalytic fragment of PKC (vs. histone IIIS) | [4] |

Note: PS refers to phosphatidylserine, a cofactor for PKC activation. The differing IC50 values reflect the different forms of the enzyme and the substrates used in the assays. Further studies are needed to establish a comprehensive profile of its inhibitory activity against the various PKC isozymes (e.g., conventional, novel, and atypical).

Experimental Protocols

The following sections provide illustrative protocols for the synthesis, purification, and use of this compound in a PKC inhibition assay. These are representative methods based on standard laboratory practices.

Synthesis and Purification of this compound

Objective: To synthesize and purify the N-myristoylated octapeptide.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS):

-

The peptide sequence RKRTLRRL is assembled on a solid support resin (e.g., Rink Amide resin) using an automated or manual peptide synthesizer.

-

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically employed for the protection of the N-terminus of the amino acids.

-

The synthesis involves sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid in the sequence.

-

Side-chain protecting groups are used for arginine (e.g., Pbf) and lysine (e.g., Boc) to prevent unwanted side reactions.

-

-

N-terminal Myristoylation:

-

Following the assembly of the full peptide sequence and removal of the final N-terminal Fmoc group, myristic acid is coupled to the free N-terminus of the resin-bound peptide.

-

The coupling is typically mediated by a standard peptide coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

-

-

Cleavage and Deprotection:

-

The myristoylated peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

This is achieved by treating the resin with a cleavage cocktail, commonly a mixture containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

-

Purification:

-

The crude peptide is precipitated and washed with cold diethyl ether.

-

Purification to homogeneity is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

A gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, is used to elute the peptide.

-

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

-

Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on PKC-mediated phosphorylation.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.

-

Prepare a lipid mixture by sonicating phosphatidylserine (PS) and diacylglycerol (DAG) in the reaction buffer to form micelles.

-

Prepare a stock solution of the substrate (e.g., a synthetic peptide substrate like Ac-MBP(4-14) or histone H1).

-

Prepare a stock solution of ATP containing a radioactive isotope, [γ-32P]ATP, for detection of phosphorylation.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, lipid mixture, purified PKC enzyme, and the substrate.

-

Add the various concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture for a short period at 30°C.

-

Initiate the kinase reaction by adding the [γ-32P]ATP solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding a quench buffer (e.g., phosphoric acid or EDTA).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated 32P in the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKC activity at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Visualizations

This compound, as a potent PKC inhibitor, is expected to modulate signaling pathways downstream of PKC activation. A primary and well-characterized substrate of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. The phosphorylation of MARCKS by PKC is a critical event that regulates its function in controlling cytoskeletal dynamics and membrane-cytoskeleton interactions.

The PKC-MARCKS Signaling Pathway

The MARCKS protein is tethered to the plasma membrane through two key interactions: an N-terminal myristoyl group that inserts into the lipid bilayer and a highly basic "effector domain" that electrostatically interacts with acidic phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon activation, PKC phosphorylates specific serine residues within the effector domain of MARCKS. This phosphorylation introduces negative charges, neutralizing the positive charge of the domain and causing its electrostatic repulsion from the negatively charged inner leaflet of the plasma membrane. As a result, MARCKS translocates from the membrane to the cytosol. This translocation releases sequestered PIP2, making it available for hydrolysis by phospholipase C (PLC) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), the latter of which further activates PKC in a positive feedback loop. By inhibiting PKC, this compound is predicted to prevent the phosphorylation and subsequent translocation of MARCKS, thereby stabilizing its association with the plasma membrane and attenuating the downstream signaling events.

Caption: PKC-MARCKS signaling pathway and its inhibition.

Experimental Workflow for Studying Inhibition

The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on the PKC-MARCKS pathway in a cellular context.

Caption: Workflow for analyzing MARCKS phosphorylation.

Conclusion

This compound stands as a seminal example of a rationally designed peptide inhibitor of Protein Kinase C. Its discovery underscored the critical role of N-myristoylation in modulating peptide-protein interactions and paved the way for the development of cell-permeable inhibitory peptides. As a potent and specific tool, it continues to be of significant value to researchers investigating the multifaceted roles of PKC in cellular signaling. The experimental frameworks and pathway visualizations provided in this guide offer a comprehensive resource for the effective application of this compound in a research setting, with the ultimate goal of advancing our understanding of cellular regulation and identifying new therapeutic targets.

References

- 1. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Terminal Myristoylated VP5 is Required for Penetrating Cell Membrane and Promoting Infectivity in Aquareoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for the Activity of N-myristoyl-RKRTLRRL: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibitory activity of the N-myristoylated peptide, N-myristoyl-RKRTLRRL, a potent inhibitor of Protein Kinase C (PKC). This document synthesizes findings from biochemical and kinetic studies to elucidate its mechanism of action, offering valuable insights for researchers in cell signaling and drug development.

Executive Summary

This compound is a synthetic peptide that acts as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways. The inhibitory activity of this peptide is conferred by the N-terminal myristoyl group, which transforms the RKRTLRRL peptide from a substrate into a potent inhibitor. This guide details the mechanism of inhibition, the structural features of both the peptide and the kinase, and the experimental protocols to study their interaction. While a high-resolution crystal structure of the this compound-PKC complex is not publicly available, a robust model of its inhibitory action can be constructed from kinetic data and the known structures of the PKC catalytic domain.

Introduction to N-myristoylation and PKC Signaling

N-myristoylation is a lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a critical role in mediating protein-protein and protein-membrane interactions, thereby influencing the subcellular localization and function of numerous signaling proteins.

Protein Kinase C is a family of enzymes that are central to signal transduction, controlling a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders. PKC enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions (Ca2+), leading to the phosphorylation of a multitude of substrate proteins.

The this compound peptide leverages the principles of N-myristoylation to achieve potent and specific inhibition of PKC.

Structural Basis of this compound Activity

The inhibitory mechanism of this compound is a result of a dual interaction with the PKC enzyme, involving both the myristoyl anchor and the peptide sequence.

3.1 The Role of the Myristoyl Group

The N-terminal myristoyl group is essential for the inhibitory activity of the peptide. It is proposed to interact with a hydrophobic pocket on the catalytic domain of PKC. This interaction serves to anchor the inhibitor to the enzyme, increasing its local concentration and facilitating the interaction of the peptide portion with the active site. The non-myristoylated RKRTLRRL peptide does not exhibit inhibitory activity, highlighting the critical role of this lipid modification.

3.2 The Peptide Sequence and Substrate Competition

The RKRTLRRL peptide sequence mimics a PKC substrate. The basic residues (Arginine and Lysine) are key determinants for recognition by the acidic substrate-binding cleft of the PKC catalytic domain. However, unlike a true substrate, the myristoylated peptide acts as a competitive inhibitor with respect to the protein/peptide substrate.

Kinetic analyses have shown that N-myristoylated peptide analogs inhibit the catalytic fragment of PKC by binding to the free enzyme at the protein-substrate binding site, but not to the PKC-ATP complex[1]. This suggests that the binding of ATP may induce a conformational change in PKC that is incompatible with the binding of the myristoylated inhibitor.

3.3 Proposed Model of Inhibition

The proposed mechanism of inhibition involves a two-step process:

-

Initial Anchoring: The myristoyl group of this compound binds to a hydrophobic pocket on the PKC catalytic domain, effectively tethering the inhibitor to the enzyme.

-

Substrate-Site Binding: The RKRTLRRL peptide moiety then occupies the substrate-binding cleft, preventing the binding and phosphorylation of genuine PKC substrates.

This dual-binding mode explains the significantly enhanced inhibitory potency of the myristoylated peptide compared to its non-acylated counterpart.

Quantitative Data

The inhibitory potency of this compound and related peptides has been quantified through various in vitro assays.

| Peptide Sequence | Target | Assay Type | IC50 (µM) | Reference |

| This compound | PKC | Ca2+- and PS-dependent histone phosphorylation | 5 | --INVALID-LINK-- |

| N-myristyl-Lys-Arg-Thr-Leu-Arg | PKC | Ca2+- and PS-activated PKC | 75 | --INVALID-LINK-- |

| N-myristyl-Lys-Arg-Thr-Leu-Arg | PKC Catalytic Fragment | Competition with histone IIIS | 200 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

5.1 In Vitro PKC Kinase Assay (Radiolabeling)

This protocol is adapted from standard radioactive kinase assays to measure the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified active PKC enzyme

-

This compound inhibitor

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

[γ-³²P]ATP (10 µCi/µl)

-

100 µM ATP solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Vesicles: Prepare PS/DAG vesicles by drying down a mixture of PS and DAG from chloroform and resuspending in assay buffer followed by sonication.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, lipid vesicles, and the desired concentration of this compound or vehicle control (DMSO).

-

Enzyme Addition: Add purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding the PKC substrate peptide and a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for PKC.

-

Incubation: Incubate the reaction at 30°C for 15-30 minutes. The reaction time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

5.2 Fluorescence Polarization (FP) Competition Assay

This is a non-radioactive, high-throughput method to measure the binding of this compound to PKC.

Materials:

-

Purified PKC enzyme (catalytic domain is sufficient)

-

This compound inhibitor

-

Fluorescently labeled probe peptide that binds to the PKC substrate-binding site (e.g., a fluorescein-labeled substrate analog).

-

FP assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Determine Probe Concentration: First, determine the optimal concentration of the fluorescent probe that gives a stable and robust FP signal when bound to a saturating concentration of the PKC catalytic domain.

-

Assay Setup: In a 384-well plate, add the FP assay buffer, the predetermined concentration of the fluorescent probe, and the PKC catalytic domain.

-

Inhibitor Titration: Add serial dilutions of this compound to the wells. Include a positive control (probe + PKC) and a negative control (probe only).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The displacement of the fluorescent probe by the inhibitor will result in a decrease in the FP signal. Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

6.1 Signaling Pathway

Caption: PKC Signaling Pathway and Inhibition by this compound.

6.2 Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a radioactive in vitro PKC kinase inhibition assay.

6.3 Logical Relationship: Mechanism of Inhibition

Caption: Proposed dual-binding mechanism of this compound inhibition of PKC.

Conclusion

This compound serves as a compelling example of how lipid modification can be harnessed to modulate the activity of a key signaling enzyme. Its mechanism of action, involving a dual interaction with both a hydrophobic pocket and the substrate-binding site of the PKC catalytic domain, provides a rational basis for the design of novel, potent, and specific kinase inhibitors. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PKC with myristoylated peptides and other lipidated molecules. Future structural studies on the inhibitor-enzyme complex will be invaluable in refining our understanding and facilitating the development of next-generation PKC inhibitors.

References

understanding the role of the myristoyl group in peptide inhibitors

An In-depth Technical Guide to the Role of the Myristoyl Group in Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Myristoylation

Protein lipidation is a critical post-translational modification that governs the location and function of numerous proteins involved in cellular signaling. Among these modifications, N-myristoylation—the attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine residue—plays a pivotal role.[1][2][3][4][5][6] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for mediating protein-protein interactions, membrane targeting, and signal transduction.[1][7][8]

In the realm of drug development, peptides have emerged as highly specific therapeutic agents, but their application is often limited by poor cell permeability and instability.[9] The strategic addition of a myristoyl group to peptide inhibitors is a powerful technique to overcome these limitations. This guide provides a comprehensive overview of the multifaceted role of the myristoyl group, detailing its impact on cellular uptake, target engagement, and inhibitor potency, supported by experimental data and protocols.

The Core Mechanism of N-Myristoylation

N-myristoylation is an irreversible covalent modification where a myristoyl group is attached via an amide bond to the α-amino group of an N-terminal glycine.[1][3] The reaction is catalyzed by N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (CoA) as the fatty acid donor.[8]

The process follows a sequential, ordered Bi-Bi kinetic mechanism:

-

Myristoyl-CoA binds to the apo-enzyme (NMT).

-

This binding induces a conformational change in NMT, opening the peptide-binding site.[2][10][11]

-

The peptide substrate, containing an N-terminal glycine, then binds to the NMT-myristoyl-CoA complex.

-

The myristoyl group is transferred to the peptide's N-terminal glycine.

-

CoA is released first, followed by the newly myristoylated peptide.[2][6]

Myristoylation can occur either co-translationally , on a nascent polypeptide chain after the initiator methionine is cleaved, or post-translationally , typically after a caspase cleavage event exposes an internal glycine residue during processes like apoptosis.[1][2][6][8]

Key Functions of the Myristoyl Group in Peptide Inhibitors

The addition of a myristoyl group confers several advantageous properties to a peptide inhibitor, transforming its pharmacokinetic and pharmacodynamic profile.

3.1. Enhancing Membrane Permeability and Cellular Uptake

A primary function of the myristoyl group is to act as a hydrophobic anchor, dramatically increasing the peptide's ability to interact with and cross cellular membranes.[12][13] Many peptide inhibitors target intracellular proteins but are inherently membrane-impermeant. Myristoylation provides a direct mechanism for cellular entry, making it a valuable alternative to other cell-penetrating peptide (CPP) strategies.[12][14]

Studies have shown that myristoylated peptides efficiently enter living cells, a process that is temperature-dependent, suggesting an active transport mechanism may be involved in addition to passive diffusion.[12][13] This modification can effectively deliver peptide cargo into the cytoplasm, where it can engage its intracellular target. For example, a myristoylated peptide inhibitor of protein kinase C (PKC) was shown to be effective in intact cells, with half-maximal inhibition at micromolar concentrations.[14]

3.2. Directing Subcellular Localization and Target Engagement

By functioning as a membrane anchor, the myristoyl group tethers the peptide inhibitor to specific subcellular compartments, such as the plasma membrane or organelles.[1][7] This localization is crucial when the target protein is itself membrane-associated. Concentrating the inhibitor at the site of its target increases the effective local concentration, enhancing the probability of binding and improving inhibitory potency.[15][16]

This mechanism is exemplified in the design of inhibitors for oncogenic proteins like K-Ras. A myristoylated peptide can anchor to the membrane in the vicinity of K-Ras, locking the protein in an inactive state and blocking its interaction with downstream effectors.[15]

3.3. Modulating Protein-Protein Interactions and Conformation

The myristoyl group is not merely a passive anchor; it can actively participate in and modulate the inhibitor's interaction with its target.

-

Direct Binding: The flexible 14-carbon chain can insert into hydrophobic pockets on the target protein, providing an additional binding interface that increases affinity and specificity.[2][17] The crystal structure of calmodulin in complex with a myristoylated peptide from CAP-23/NAP-22 revealed the myristoyl group entering a deep hydrophobic tunnel in calmodulin, demonstrating a unique mode of protein-protein interaction mediated by the acyl chain.[17]

-

Allosteric Regulation: In some systems, like the c-Abl kinase, the myristoyl group binds to a hydrophobic pocket within the kinase domain itself, inducing a conformational change that stabilizes an auto-inhibited state.[18]

-

Conformational Scaffolding: For peptides that are unstructured in solution, membrane anchoring can serve as a scaffold, promoting the adoption of a stable, bioactive conformation (e.g., an α-helix).[16] This pre-organization reduces the entropic penalty of binding, leading to a significant increase in biological activity.[16]

3.4. The "Myristoyl Switch" Regulatory Mechanism

The function of myristoylated proteins is often dynamically regulated by a "myristoyl switch," where the lipid anchor is either sequestered within a hydrophobic pocket of the protein or exposed for membrane insertion.[1][2][11] This switch can be triggered by:

-

Ligand Binding: The binding of a ligand (e.g., Ca2+ or GTP) can cause a conformational change that exposes the myristoyl group.[8][11]

-

Phosphorylation: Phosphorylation near the N-terminus can introduce negative charges, electrostatically repelling the peptide from the negatively charged membrane and causing it to dissociate into the cytosol.[11]

This regulatory layer adds a sophisticated level of control to the peptide's activity and localization.[1]

Quantitative Data on Myristoylated Peptides

The functional advantages of myristoylation are substantiated by quantitative experimental data. The following tables summarize key findings from the literature.

| Peptide Inhibitor | Target | Modification | Potency (Ki / IC50) | Reference |

| psiPKC | Protein Kinase C (PKC) | N-Myristoylation | IC50 ≈ 8-20 µM (in intact cells) | [14] |

| PKI 14-22 amide | Protein Kinase A (PKA) | N-Myristoylation | Ki ≈ 36 nM | [19] |

| Abl-derived peptide | c-Abl Kinase | N-Myristoylation | Kd = 2.3 µM (for binding to kinase domain) | [18] |

| Peptide Cargo | Cell Line | Modification | Cellular Uptake (Relative Fluorescence) | Reference |

| ABL peptide | BA/F3 (B lymphocyte) | C-terminal Myristoylated Lysine | 12-fold increase vs. control | [12] |

| ABL peptide | BA/F3 (B lymphocyte) | TAT-conjugate | No significant uptake | [12] |

| ABL peptide | HeLa | C-terminal Myristoylated Lysine | Efficient uptake | [12] |

| Acyl Group | Carbon Length | Relative Membrane Affinity | Note | Reference |

| Myristoyl | C14 | 1x | Baseline for comparison | [16] |

| Palmitoyl | C16 | ~15x | Longer chain leads to stronger anchoring | [16] |

Key Experimental Protocols

Reproducible and accurate characterization of myristoylated peptide inhibitors relies on robust experimental methodologies.

5.1. Synthesis and Purification of Myristoylated Peptides

-

Methodology: Solid-Phase Peptide Synthesis (SPPS) is the standard method. Myristoylation is achieved by either:

-

Coupling myristic acid to the N-terminus of the completed peptide resin.

-

Incorporating a pre-myristoylated amino acid, such as myristoylated lysine, during the synthesis.[12]

-

-

Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[20]

-

Purification: The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small percentage of TFA as an ion-pairing agent.

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[21]

5.2. Cellular Uptake Assay Using Fluorescence

-

Objective: To quantify the internalization of a myristoylated peptide into living cells.

-

Protocol:

-

Peptide Labeling: Synthesize the myristoylated peptide with a fluorescent tag (e.g., Fluorescein, 5-FAM) at a position that does not interfere with its function.[12]

-

Cell Culture: Plate cells (e.g., HeLa or BA/F3) in a suitable format (e.g., 96-well plate or chamber slide) and allow them to adhere.

-

Incubation: Treat the cells with the fluorescently labeled myristoylated peptide at various concentrations and for different time points (e.g., 30 min, 1 hr, 4 hr).[12] Include a negative control (untreated cells) and a control at 4°C to inhibit energy-dependent uptake processes.[13]

-

Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any peptide adhering to the outside of the cell membrane. A brief treatment with a protease like trypsin can be used to cleave any remaining surface-bound peptide.[12]

-

Quantification: Measure the intracellular fluorescence using:

-

Flow Cytometry: Provides quantitative data on a per-cell basis for a large population.

-

Fluorescence Microscopy/Confocal Microscopy: Provides visualization of subcellular localization.[4]

-

-

Analysis: Compare the fluorescence intensity of treated cells to controls to determine uptake efficiency.

-

5.3. N-Myristoyltransferase (NMT) Inhibition Assay

-

Objective: To measure the potency of compounds that inhibit the NMT enzyme.

-

Protocol:

-

Reagents: Recombinant NMT enzyme, a synthetic peptide substrate (e.g., Gly-Asn-Ala-Ala-Ala-Arg-Arg-NH2), and [3H]-labeled myristoyl-CoA.[22]

-

Reaction: Combine the enzyme, peptide substrate, and potential inhibitor in an assay buffer. Initiate the reaction by adding [3H]myristoyl-CoA.

-

Incubation: Allow the reaction to proceed for a defined time at an optimal temperature (e.g., 30°C).

-

Separation: Stop the reaction and separate the radiolabeled myristoylated peptide product from the unreacted [3H]myristoyl-CoA. A common method uses anion-exchange resin, which binds the negatively charged CoA while the positively charged peptide product remains in the supernatant.[22]

-

Detection: Quantify the radioactivity in the supernatant using liquid scintillation counting.

-

Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value of the test compound.

-

Conclusion and Future Directions

The myristoyl group is a powerful and versatile tool in the design of peptide inhibitors. Its role extends far beyond that of a simple lipid tag. By enhancing cell permeability, directing subcellular localization, participating directly in target binding, and enabling sophisticated regulatory control via "myristoyl switches," this modification can convert a promising peptide sequence into a potent and cell-active therapeutic candidate.[11][12][15][16]

As drug development continues to advance, the strategic use of myristoylation and other lipid modifications will be crucial for unlocking the full potential of peptides as a therapeutic class, bridging the gap between small molecules and large biologics to address a wide range of diseases, from cancers to infectious agents.[9][23][24] Future research will likely focus on optimizing the interplay between the peptide sequence and the lipid moiety to achieve even greater specificity and efficacy.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristoylated Peptides [biosyn.com]

- 5. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 9. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myristoyl-based transport of peptides into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Peptide structure stabilization by membrane anchoring and its general applicability for the development of potent cell permeable inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of a myristoylated CAP‐23/NAP‐22 N‐terminal domain complexed with Ca2+/calmodulin | The EMBO Journal [link.springer.com]

- 18. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. mdpi.com [mdpi.com]

- 21. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for N-myristoyl-RKRTLRRL in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyl-RKRTLRRL is a synthetic peptide derived from the phosphorylation site domain of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). MARCKS is a prominent substrate for Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The N-terminal myristoylation of this peptide enhances its interaction with the plasma membrane and can influence its properties as both a substrate and an inhibitor of PKC.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to study PKC activity, screen for inhibitors, and investigate PKC-mediated signaling events.

Data Presentation

Inhibitory Activity of this compound

While this compound can act as a substrate for PKC, its N-myristoylation also confers potent inhibitory activity. This dual functionality is important for experimental design and data interpretation. The inhibitory concentrations (IC50) of this compound against PKC have been determined under specific assay conditions.

| Assay Condition | Substrate | IC50 Value |

| Ca2+ and Phosphatidylserine (PS)-dependent | Histone | 5 µM |

| Ca2+ and Phosphatidylserine (PS)-independent (catalytic fragment) | Histone IIIS | 200 µM |

This data indicates that this compound is a more potent inhibitor of the holoenzyme in the presence of its cofactors.

Signaling Pathway

The PKC signaling pathway involving MARCKS is a critical component of cellular regulation. Activation of PKC by upstream signals, such as diacylglycerol (DAG) and Ca2+, leads to the phosphorylation of MARCKS. This event causes the translocation of MARCKS from the plasma membrane to the cytoplasm, releasing its cross-linking effect on the actin cytoskeleton and liberating sequestered signaling molecules like calmodulin.

References

- 1. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MARCKS myristoylated alanine rich protein kinase C substrate [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-myristoyl-RKRTLRRL as a Cell-Permeable PKC Inhibitor

Introduction

N-myristoyl-RKRTLRRL is a synthetic, cell-permeable octapeptide that functions as a potent inhibitor of Protein Kinase C (PKC). The peptide's sequence, RKRTLRRL, is derived from a known PKC phosphorylation site within the epidermal growth factor receptor (EGFR). The addition of an N-terminal myristoyl group, a saturated 14-carbon fatty acid, facilitates its transport across the plasma membrane, allowing it to act on intracellular targets.

Mechanism of Action

The peptide acts as a pseudosubstrate inhibitor. It mimics a substrate of PKC, binding to the kinase's active site. However, lacking a phosphorylatable serine or threonine residue, it competitively blocks the binding and phosphorylation of genuine PKC substrates. The myristoyl group is crucial for its inhibitory activity against the PKC holoenzyme within a cellular context.[1] In vitro kinase assays have demonstrated that this compound inhibits Ca²⁺- and phosphatidylserine (PS)-dependent histone phosphorylation with a half-maximal inhibitory concentration (IC₅₀) of 5 µM.[2][3]

Applications in Cell Biology

This compound is a valuable tool for investigating cellular processes regulated by PKC. PKC isoforms are key regulators of numerous signaling pathways involved in cell proliferation, differentiation, apoptosis, and multidrug resistance. A notable application of this peptide is in the study and partial reversal of multidrug resistance (MDR) in cancer cells. Research has shown that treatment with this compound can increase the intracellular accumulation of chemotherapeutic agents, such as doxorubicin (Adriamycin), in resistant cancer cell lines.[2][3] This effect is attributed to the inhibition of PKC-mediated phosphorylation of drug efflux pumps like P-glycoprotein.[4]

Key Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS, pH 7.2)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Reconstitution: Briefly centrifuge the vial containing the lyophilized peptide to ensure the powder is at the bottom. To create a stock solution (e.g., 1-10 mM), add the appropriate volume of sterile DMSO or PBS. For example, to make a 1 mM stock solution from 1 mg of peptide (MW ≈ 1297.6 g/mol ), dissolve in 770.5 µL of solvent. Gently vortex to ensure the peptide is fully dissolved.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium.

Protocol 2: Chemosensitization Assay in Multidrug-Resistant Cancer Cells

This protocol describes a representative experiment to assess the ability of this compound to reverse doxorubicin resistance in the murine fibrosarcoma cell line UV-2237M-ADRᴿ, based on the work by O'Brian et al.[3]

Materials:

-

UV-2237M-ADRᴿ cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (1 mM in PBS)

-

Doxorubicin stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed UV-2237M-ADRᴿ cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.

-

Peptide Pre-treatment: Prepare a working solution of this compound at 2 µM in a complete medium. Remove the old medium from the cells and add 100 µL of the 2 µM peptide solution to the appropriate wells, resulting in a final concentration of 1 µM after the addition of the drug in the next step. For control wells, add 100 µL of medium only. Incubate for 2 hours.

-

Doxorubicin Treatment: Prepare a serial dilution of doxorubicin in a complete medium. Add 100 µL of the doxorubicin dilutions to the wells (with and without the peptide inhibitor). This will create a dose-response curve.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assessment: After incubation, measure cell viability using a standard assay like MTT. Add the reagent according to the manufacturer's instructions and read the absorbance on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the dose-response curves for doxorubicin with and without this compound to determine the change in IC₅₀, which indicates the degree of resistance reversal.

Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol provides a general method to confirm the inhibitory activity of this compound by measuring the phosphorylation status of a known downstream PKC substrate, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

-

Target cells (e.g., A549, MCF-7)

-

6-well cell culture plates

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound stock solution

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) for 1-2 hours.

-

PKC Activation: Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for 15-30 minutes to induce MARCKS phosphorylation. Include appropriate controls (untreated, PMA only, inhibitor only).

-

Cell Lysis: Immediately place the plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total MARCKS and a loading control like GAPDH.

Data Presentation

Table 1: Recommended Working Concentrations and IC₅₀ Values

| Parameter | Value | Context | Reference |

| IC₅₀ (in vitro) | 5 µM | Inhibition of Ca²⁺/PS-dependent histone phosphorylation by PKC | [2][3] |

| IC₅₀ (in vitro) | 80 µM | Inhibition of histone phosphorylation by PKC catalytic fragment | [1] |

| Effective Concentration | 1 µM | Partial reversal of doxorubicin resistance in UV-2237M-ADRᴿ cells | [3] |

| Effective Concentration | 8-20 µM | Half-maximal inhibition of MARCKS phosphorylation and PLD activation | [1] |

Table 2: Example Experimental Parameters for Cell Culture Applications

| Cell Line | Application | Treatment Concentration | Incubation Time | Downstream Assay | Expected Outcome | Reference |

| UV-2237M-ADRᴿ (Murine Fibrosarcoma) | Chemosensitization | 1 µM | 48-72 hours (co-treatment with doxorubicin) | Cell Viability (MTT) | Increased sensitivity to doxorubicin (Lower IC₅₀) | [3] |

| MCF7-MDR (Human Breast Cancer) | Reversal of MDR | Not specified | Not specified | Drug Accumulation, Western Blot | Increased drug accumulation, decreased phosphorylation of P-glycoprotein, Raf-1 | [4] |

| General Cancer Cell Line | PKC Inhibition | 1-20 µM | 1-2 hours (pre-treatment) | Western Blot | Decreased phosphorylation of PKC substrates (e.g., MARCKS) upon stimulation | N/A |

Visualizations

References

Application Notes and Protocols for Intracellular Delivery of N-myristoyl-RKRTLRRL

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a lipid modification involving the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1] This modification plays a crucial role in mediating protein-membrane interactions and is involved in various signal transduction pathways.[1][2] The peptide sequence RKRTLRRL, when N-terminally myristoylated, is designed for intracellular delivery and potential modulation of specific cellular processes. The myristoyl group acts as a membrane anchor, facilitating the peptide's association with and transport across the cell membrane.[1][3] The RKR motif is a putative nuclear localization signal, suggesting a potential for nuclear targeting. This document provides detailed protocols for the intracellular delivery of N-myristoyl-RKRTLRRL and methods for its quantification, based on established techniques for similar myristoylated peptides.

Methods for Intracellular Delivery

The primary method for the intracellular delivery of this compound is direct incubation with cells in culture. The lipophilic myristoyl group allows the peptide to passively diffuse across the plasma membrane. The efficiency of uptake can be influenced by factors such as cell type, peptide concentration, incubation time, and temperature.[3]

General Experimental Workflow

The following diagram outlines the general workflow for the intracellular delivery and analysis of this compound.

Caption: General workflow for intracellular peptide delivery.

Detailed Experimental Protocols

Protocol 1: Direct Incubation for Intracellular Delivery

This protocol is adapted from methods used for the delivery of other myristoylated peptides and is a starting point for optimizing the delivery of this compound.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Target cells in culture (e.g., HeLa, HEK293, or a relevant cell line for the intended application)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Fluorescent label (optional, for visualization and quantification, e.g., FITC or a fluorescent analog of myristic acid)

Procedure:

-

Peptide Reconstitution:

-

Dissolve the lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM).

-

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

The day before the experiment, seed the target cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

-

-

Peptide Incubation:

-

On the day of the experiment, remove the culture medium from the cells.

-

Prepare the desired concentration of this compound in serum-free or complete culture medium. A starting concentration range of 1-20 µM is recommended.

-

Add the peptide-containing medium to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.

-

-

Washing:

-

After incubation, remove the peptide-containing medium.

-

Wash the cells three times with ice-cold PBS to remove any peptide that is not internalized or is loosely associated with the cell surface.

-

For adherent cells, you may perform a brief wash with a mild acid solution (e.g., glycine-HCl, pH 3.0) to strip off surface-bound peptide, followed by neutralization with PBS.

-

-

Cell Lysis and Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

The cell lysate can then be used for downstream applications such as:

-

Protocol 2: Quantification of Intracellular Peptide using Fluorescence

This protocol assumes the use of a fluorescently labeled version of this compound.

Materials:

-

Fluorescently labeled this compound

-

Cells treated with the labeled peptide (from Protocol 1)

-

Fluorescence microscope or a plate reader with fluorescence capabilities

-

Flow cytometer (optional, for more precise quantification)

Procedure:

-

Qualitative Analysis (Fluorescence Microscopy):

-

After the washing steps in Protocol 1, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Visualize the intracellular localization of the fluorescent peptide using a fluorescence microscope.

-

-

Quantitative Analysis (Plate Reader):

-

After the washing steps in Protocol 1, lyse the cells in a buffer compatible with fluorescence measurements.

-

Transfer the lysate to a black 96-well plate.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

A standard curve can be generated using known concentrations of the fluorescent peptide to determine the intracellular concentration.

-

-

Quantitative Analysis (Flow Cytometry):

-

For suspension cells, after the washing steps, resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

-

For adherent cells, detach the cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in FACS buffer.

-

Analyze the cells on a flow cytometer to determine the percentage of cells that have taken up the peptide and the mean fluorescence intensity.[6]

-

Quantitative Data

The following table summarizes representative quantitative data from a study on the intracellular delivery of a myristoylated peptide (ABL-ss-Myr) in BA/F3 cells.[3] This data can serve as a benchmark for experiments with this compound.

| Parameter | Value | Cell Line | Incubation Time | Concentration | Method of Quantification | Reference |

| Cellular Uptake Kinetics | Reached maximum within 30 minutes | BA/F3 | 0-60 minutes | Not specified | Fluorescence Imaging | [3] |

| Temperature Dependence | Profoundly reduced at 4°C | BA/F3 | Not specified | Not specified | Fluorescence Imaging | [3] |

| Effect of Peptide Charge | Efficient uptake for both positive and negative charged peptides | BA/F3 | Not specified | Not specified | Fluorescence Imaging | [3] |

| Cell Viability | No adverse effect up to 100 µM | BA/F3 | Not specified | Up to 100 µM | Not specified | [3] |

Putative Signaling Pathway

The exact signaling pathway targeted by this compound is not yet fully elucidated. However, based on its structure, a putative mechanism can be proposed. The myristoyl group facilitates membrane translocation, while the RKR motif may direct the peptide to the nucleus. Inside the cell, the peptide could interact with specific protein targets, potentially interfering with protein-protein interactions or acting as a competitive inhibitor.

Caption: Putative signaling pathway of this compound.

Conclusion

The intracellular delivery of this compound can be achieved through direct incubation with cells, with the efficiency being cell-type and condition-dependent. The provided protocols offer a starting point for researchers to explore the intracellular functions of this peptide. Quantitative analysis of uptake is crucial for interpreting experimental results and can be performed using fluorescence-based methods or mass spectrometry. Further research is needed to elucidate the specific intracellular targets and signaling pathways modulated by this compound.

References

- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]